3-chloro-4-(1H-pyrazol-1-yl)benzonitrile
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Overview
Description
3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction produces 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which is then purified by crystallization . Another method involves a Suzuki reaction, where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The final product is then isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-chloro-4-(1H-pyrazol-1-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, such as anti-tumor, anti-inflammatory, and antibacterial drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been designed as a core structure for androgen receptor antagonists, which are used in the treatment of prostate cancer. The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile
- 3-chloro-4-cyanophenyl-1H-pyrazole
- 5-methyl-1H-pyrazol-3-yl-1,3,4-oxadiazole
Uniqueness
3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a core structure for androgen receptor antagonists highlights its potential in medicinal chemistry .
Properties
CAS No. |
1340265-32-8 |
---|---|
Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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